2-(4-(Phenylthio)phenyl)acetic acid 2-(4-(Phenylthio)phenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 6317-61-9
VCID: VC3879005
InChI: InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol

2-(4-(Phenylthio)phenyl)acetic acid

CAS No.: 6317-61-9

Cat. No.: VC3879005

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Phenylthio)phenyl)acetic acid - 6317-61-9

Specification

CAS No. 6317-61-9
Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
IUPAC Name 2-(4-phenylsulfanylphenyl)acetic acid
Standard InChI InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Standard InChI Key RRDQKVBSLWBCFR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identifiers

The compound’s IUPAC name, 2-(4-phenylsulfanylphenyl)acetic acid, reflects its core structure: a phenylthio group attached to the para position of a second phenyl ring, which is connected to an acetic acid side chain . Key identifiers include:

PropertyValueSource
CAS Registry Number6317-61-9
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O
InChIKeyRRDQKVBSLWBCFR-UHFFFAOYSA-N
NSC Number43068
Wikidata IDQ82021399

The planar biphenyl system and polar carboxylic acid group contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic environments .

Physicochemical Properties

Experimental and Computed Properties

The compound’s physicochemical profile, derived from experimental and computational data, is summarized below:

PropertyValueMethod/Source
Molecular Weight244.31 g/molPubChem
XLogP3 (Partition Coefficient)3.7Computed (PubChem)
Melting PointNot Available
Boiling Point437.3±28.0 °C at 760 mmHgEstimated (PubChem)
Density1.3±0.1 g/cm³
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors3 (two O, one S)

The high XLogP3 value indicates significant lipophilicity, favoring membrane permeability in biological systems . The carboxylic acid group enables salt formation, enhancing solubility in basic aqueous solutions .

Applications in Research and Industry

Pharmaceutical Development

2-(4-(Phenylthio)phenyl)acetic acid serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics . Its biphenyl-thioether scaffold mimics motifs found in COX-2 inhibitors, making it valuable for designing targeted therapies with reduced gastrointestinal toxicity .

Material Science

The compound’s sulfur atom contributes to thermal stability, enabling its use in polymer composites. For example, incorporation into polyesters enhances flame retardancy and mechanical strength .

Agricultural Chemistry

In agrochemical formulations, the acetic acid moiety facilitates derivatization into herbicidal agents. Its mode of action involves disrupting plant amino acid synthesis, offering a pathway for eco-friendly pesticides .

Analytical Chemistry

As a chromatographic standard, the compound aids in separating complex mixtures via reverse-phase HPLC, leveraging its distinct retention behavior .

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